Enantiomeric Potency Differential: HS79 Exhibits >4-Fold Lower FASN Inhibitory Activity than the (S)-Enantiomer HS80
HS79 ((R)-enantiomer) demonstrates substantially reduced FASN inhibitory potency compared to its (S)-counterpart HS80. Both enantiomers act as fatty acid synthase inhibitors, but the (S)-enantiomer is >4-fold more active than the (R)-enantiomer [1]. This stereochemistry-dependent activity differential is critical for experimental design requiring a less potent enantiomeric control or for studies investigating stereospecific target engagement.
| Evidence Dimension | Relative FASN inhibitory activity (enantiomeric comparison) |
|---|---|
| Target Compound Data | HS79 (R-enantiomer): Baseline potency |
| Comparator Or Baseline | HS80 (S-enantiomer): >4-fold higher activity |
| Quantified Difference | >4-fold lower activity for HS79 versus HS80 |
| Conditions | FASN enzyme inhibition assay (inferred from stereochemical activity annotation in ChEBI ontology, PMID:27265747) |
Why This Matters
This quantifiable potency differential establishes HS79 as a stereochemically defined, lower-activity enantiomer suitable for use as an enantiomeric control in FASN inhibition studies, whereas HS80 is the more potent enantiomer for efficacy-focused experiments.
- [1] ChEBI Ontology Database. (R)-Fasnall (CHEBI:145533) and (S)-Fasnall (CHEBI:145534). EMBL-EBI. PMID:27265747. View Source
